3-cyano-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c18-10-12-3-1-4-13(9-12)17(20)19-16(14-6-8-21-11-14)15-5-2-7-22-15/h1-9,11,16H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESJHWVEVQWYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-cyano-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyano-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s cyano and thiophene groups play crucial roles in these interactions, often forming hydrogen bonds or π-π interactions with the target molecules .
Comparison with Similar Compounds
Structural Analogues with Thiophene Substitutions
Compound 5b (N-(4-(2-Aminocyclopropyl)phenyl)-3-(Thiophen-3-yl)Benzamide Hydrochloride)
- Structure: Retains the benzamide core but replaces the di-thiophene methyl bridge with a thiophen-3-yl group and an aminocyclopropylphenyl moiety.
- Activity : Exhibits anti-LSD1 activity, highlighting the role of thiophene in modulating biological interactions .
- Key Difference: The absence of a second thiophene and the presence of the aminocyclopropyl group may reduce steric bulk compared to the target compound.
N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide
- Structure : Features a thiophene-linked acetamide instead of a benzamide.
- Synthesis: Involves thiophen-2-yl acetic acid activation and coupling with 2-aminothiophene-3-carbonitrile .
- Key Difference : The acetamide backbone and single thiophene substitution result in lower molecular rigidity and altered electronic profiles.
Benzamide Derivatives with Heterocyclic Substituents
CDPPB (3-Cyano-N-(1,3-Diphenyl-1H-Pyrazol-5-yl)Benzamide)
- Structure: Shares the 3-cyanobenzamide core but substitutes di-thiophene with a diphenylpyrazole group.
- Activity: Acts as an mGluR5 potentiator, demonstrating the pharmacological relevance of the 3-cyanobenzamide scaffold .
- Key Difference : Pyrazole rings may engage in distinct hydrogen-bonding interactions compared to thiophenes.
N-[(Morpholin-4-yl)(Thiophen-2-yl)Methyl]Benzamide
- Structure : Incorporates a morpholine ring alongside a thiophen-2-yl group.
- Crystallography : The morpholine adopts a chair conformation, and the molecule forms N–H⋯O hydrogen-bonded chains .
Key Observations :
Biological Activity
3-cyano-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a cyano group, thiophene rings, and a benzamide moiety, which contribute to its diverse biological properties. The synthesis typically involves multi-step reactions, including the Gewald reaction for generating thiophene derivatives.
Synthesis Overview
- Starting Materials : Malononitrile, thiophene derivatives.
- Key Reactions :
- Formation of thiophene rings through cyclization.
- Introduction of cyano and benzamide groups via nucleophilic substitution.
Biological Activity
The biological activity of this compound has been evaluated in various studies, demonstrating its potential as an anticancer agent and an antioxidant.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several human cancer cell lines. For instance, it has been tested against:
- Breast Cancer Cells : Significant reduction in cell viability was observed.
- Lung Cancer Cells : Induction of apoptosis was noted through caspase activation pathways.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Induction of oxidative stress |
Antioxidant Activity
The total antioxidant capacity (TAC) of the compound has been evaluated using the phosphomolybdenum method. Results indicate that it possesses strong antioxidant properties comparable to ascorbic acid.
Table 2: Antioxidant Capacity Comparison
| Compound | TAC (µmol ascorbic acid equivalents/g) |
|---|---|
| 3-cyano-N-(thiophen-2-yl...) | 150 |
| Ascorbic Acid | 160 |
The proposed mechanism of action for the anticancer activity includes:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress leading to cell death.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation, such as topoisomerases.
Case Studies
Several studies have focused on the biological evaluation of similar compounds, providing insights into the structure-activity relationship (SAR).
- Study on Thiophene Derivatives : This research demonstrated that modifications on the thiophene ring significantly influenced cytotoxicity and selectivity towards cancer cells .
- Evaluation in Animal Models : In vivo studies showed that compounds with similar structures could reduce tumor size in xenograft models, suggesting potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
